

Application Notes and Protocols for the Quantification of Ethyl Hydrogen Sulfate

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Compound of Interest		
Compound Name:	ethyl hydrogen sulfate	
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Introduction

Ethyl hydrogen sulfate (EHS), also known as ethyl sulfate, is a direct metabolite of ethanol and serves as a sensitive and specific biomarker for recent alcohol consumption.[1][2][3] Its detection and quantification in biological matrices, particularly urine, are crucial in clinical and forensic toxicology for monitoring alcohol abstinence and in research settings for studying alcohol metabolism.[1] This document provides detailed application notes and protocols for the analytical quantification of EHS, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely used technique for this purpose.

Analytical Methods

The primary method for the quantification of EHS is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and accuracy.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it is less common for this specific analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for EHS analysis, offering excellent sensitivity and the ability to differentiate EHS from other matrix components.[1][4]



Principle: The method involves chromatographic separation of EHS from other compounds in the sample, followed by ionization and mass spectrometric detection. Quantification is typically achieved using the stable isotope-labeled internal standard, ethyl sulfate-d5 (EtS-d5), to correct for matrix effects and variations in instrument response.[4][5]

Data Presentation: Quantitative LC-MS/MS Parameters

The following table summarizes typical quantitative parameters reported in various studies for the analysis of EHS in urine by LC-MS/MS.

Parameter	Value	Reference
Linearity Range	100 - 10,000 ng/mL	[6]
100 - 20,000 ng/mL	[5]	
0.025 - 2.0 mg/L	[2]	_
Limit of Detection (LOD)	< 25 ng/mL	[7]
25 ng/mL	[5]	
0.005 mg/L	[2]	_
Limit of Quantification (LOQ)	< 25 ng/mL	[7]
100 ng/mL	[5]	
0.015 mg/L	[2]	
Recovery	> 85%	[5]
> 75%	[8]	
Precision (RSD)	< 15%	[5]

Experimental Protocol: LC-MS/MS Quantification of EHS in Urine

This protocol is a generalized procedure based on common practices in the field.

1. Materials and Reagents:



- Ethyl hydrogen sulfate (EHS) reference standard
- Ethyl sulfate-d5 (EtS-d5) internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Urine samples (blank and study samples)
- 2. Sample Preparation (Dilute-and-Shoot):
- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.
- In a clean microcentrifuge tube, combine:
 - 50 μL of urine supernatant
 - 440 μL of ultrapure water with 0.1% formic acid
 - 10 μL of internal standard working solution (EtS-d5)
- Vortex the mixture.
- Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.[6]
- 3. LC-MS/MS Instrumentation and Conditions:



- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ion Source: Electrospray ionization (ESI) operated in negative ion mode.[4][9]

Parameter	Typical Conditions
LC Column	Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.7 μm)
Mobile Phase A	0.1% Formic acid in water or 10 mM Ammonium acetate in water
Mobile Phase B	Acetonitrile or Methanol
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	2 - 10 μL
Column Temperature	25 - 40 °C
ESI Voltage	-4500 V
Source Temperature	350 - 500 °C
MRM Transitions	EHS: m/z 125 -> 97 (quantifier), m/z 125 -> 80 (qualifier)
EtS-d5: m/z 130 -> 98	

4. Data Analysis:

- Integrate the peak areas for the quantifier and qualifier transitions of EHS and the quantifier transition of EtS-d5.
- Calculate the peak area ratio of EHS to EtS-d5.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.



• Determine the concentration of EHS in the unknown samples by interpolating their peak area ratios from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for EHS, GC-MS can be an alternative method. It typically requires derivatization to make the analyte volatile.

Principle: EHS is chemically modified (derivatized) to increase its volatility and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

Experimental Protocol: GC-MS Quantification of EHS (General Approach)

- 1. Sample Preparation and Derivatization:
- Sample extraction from the biological matrix (e.g., liquid-liquid extraction or solid-phase extraction).
- Evaporation of the solvent.
- Addition of a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS).
- Incubation at an elevated temperature (e.g., 60-80°C) to complete the derivatization reaction.
- 2. GC-MS Instrumentation and Conditions:

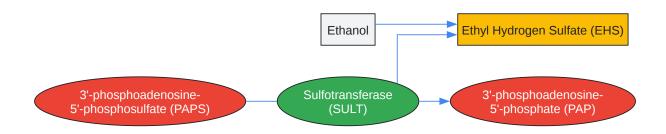


Parameter	Typical Conditions
GC Column	Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 μm)
Carrier Gas	Helium
Injection Mode	Splitless
Oven Program	A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C).
Ion Source	Electron Ionization (EI)
MS Mode	Selected Ion Monitoring (SIM)

Visualizations

Ethanol Metabolism to Ethyl Hydrogen Sulfate

The following diagram illustrates the non-oxidative metabolic pathway of ethanol leading to the formation of **ethyl hydrogen sulfate**.



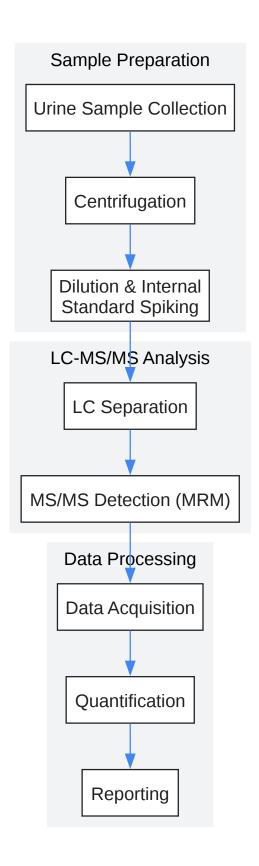
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Caption: Non-oxidative metabolism of ethanol to ethyl hydrogen sulfate.

Experimental Workflow for EHS Quantification by LC-MS/MS



This diagram outlines the typical workflow for the analysis of EHS in urine samples using LC-MS/MS.





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Caption: Workflow for EHS quantification in urine by LC-MS/MS.

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